molecular formula C5H9F2N B2582881 (1R)-3,3-difluorocyclopentan-1-amine hydrochloride CAS No. 1118245-88-7

(1R)-3,3-difluorocyclopentan-1-amine hydrochloride

Cat. No.: B2582881
CAS No.: 1118245-88-7
M. Wt: 121.131
InChI Key: QLOHXGYAULHFOG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-3,3-difluorocyclopentan-1-amine hydrochloride is a chemical compound characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3,3-difluorocyclopentan-1-amine hydrochloride typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions.

    Amination: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-3,3-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to an alkylamine.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum

Properties

IUPAC Name

(1R)-3,3-difluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHXGYAULHFOG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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